

Application Notes and Protocols for the Characterization of 4-Anilinopiperidine Derivatives

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Compound of Interest

Compound Name: *Ethyl 4-anilinopiperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-anilinopiperidine derivatives. These compounds are crucial intermediates in the synthesis of various pharmaceuticals, particularly potent analgesics, and their accurate identification and quantification are of paramount importance in research, drug development, and forensic applications.

Introduction

4-Anilinopiperidine and its derivatives are a class of synthetic compounds that serve as key precursors in the synthesis of numerous clinically significant opioids, including fentanyl and its analogues.^{[1][2]} The core structure, consisting of a piperidine ring and an aniline group, is amenable to various chemical modifications, leading to a wide array of derivatives with diverse pharmacological properties. Many of these derivatives act as modulators of opioid receptors, primarily the mu (μ)-opioid receptor, exerting potent analgesic effects.^{[3][4][5]} Given their significance, robust analytical methodologies are essential for their structural elucidation, purity assessment, and quantification in various matrices.

This document outlines detailed protocols for the characterization of 4-anilinopiperidine derivatives using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of 4-anilinopiperidine derivatives. ^1H and ^{13}C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra for the structural confirmation of a synthesized 4-anilinopiperidine derivative.

Materials:

- 4-Anilinopiperidine derivative sample (5-10 mg for ^1H NMR, 10-20 mg for ^{13}C NMR)
- Deuterated solvent (e.g., Chloroform- d (CDCl_3), Methanol- d_4 (CD_3OD), or Dimethyl sulfoxide- d_6 ($\text{DMSO-}\text{d}_6$))[6]
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series, 300 MHz or higher)[6][7]

Procedure:

- Sample Preparation:
 - Accurately weigh the 4-anilinopiperidine derivative sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.[6]
 - Ensure the sample is fully dissolved; vortex gently if necessary.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[\[7\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.

- Process the spectrum similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[7]
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to specific positions in the molecule.
 - Assign the carbon signals in the ^{13}C NMR spectrum based on their chemical shifts and, if necessary, by performing additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Data Presentation: Expected NMR Data

The following table summarizes typical ^1H and ^{13}C NMR chemical shift ranges for the core 4-anilinopiperidine structure.

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Aniline N-H	3.5 - 5.0 (broad)	-
Aromatic C-H	6.5 - 7.5	110 - 130
Piperidine C-H (axial)	1.2 - 2.2	30 - 50
Piperidine C-H (equatorial)	1.8 - 2.8	30 - 50
Piperidine C4-H	2.5 - 3.5	45 - 55
Piperidine N-H	1.0 - 3.0 (broad)	-

Note: Chemical shifts are highly dependent on the specific substituents on the aniline and piperidine rings.

Chromatographic and Mass Spectrometric Characterization

Chromatographic techniques coupled with mass spectrometry are powerful for the separation, identification, and quantification of 4-anilinopiperidine derivatives, especially in complex mixtures or biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like many 4-anilinopiperidine derivatives.

Objective: To identify and quantify a 4-anilinopiperidine derivative in a solid sample.

Materials:

- 4-Anilinopiperidine derivative sample
- Methanol or other suitable organic solvent (GC grade)
- Internal standard (e.g., eicosane)[8]
- GC-MS system (e.g., Agilent 6890/5973 or similar)[8]
- GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)[8]

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.[8]
 - Prepare a series of calibration standards by diluting the stock solution.
 - For quantitative analysis, add a fixed concentration of the internal standard to all samples and standards.
- Instrument Setup:
 - GC Conditions:
 - Inlet temperature: 280 °C[8]

- Injection volume: 1 μ L
- Split ratio: 10:1 to 100:1[8]
- Carrier gas: Helium at a constant flow of 1.0 mL/min[8]
- Oven temperature program: Initial temperature of 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min. (This is an example program and should be optimized for specific derivatives).
- MS Conditions:
 - Ion source: Electron Ionization (EI) at 70 eV[8]
 - Source temperature: 230 °C[8]
 - Quadrupole temperature: 150 °C[8]
 - Scan range: m/z 40-550
- Data Acquisition and Analysis:
 - Inject the samples and standards.
 - Identify the peak corresponding to the 4-anilinopiperidine derivative based on its retention time and mass spectrum.
 - For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
 - Determine the concentration of the analyte in the unknown sample from the calibration curve.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	5 - 20 ng/mL	[6]
Limit of Quantification (LOQ)	15 - 70 ng/mL	[6]
Linearity (r^2)	> 0.99	[8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of 4-anilinopiperidine derivatives in complex biological matrices like blood and urine.[9][10]

Objective: To quantify a 4-anilinopiperidine derivative in a whole blood sample.

Materials:

- Whole blood sample
- 4-Anilinopiperidine derivative standard
- Internal standard (deuterated analogue of the analyte is preferred)
- Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[9]
- UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer) [9]
- UPLC column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm)[9]

Procedure:

- Sample Preparation (SPE):
 - Precipitate proteins from 100 μ L of whole blood by adding 300 μ L of cold acetonitrile containing the internal standard.

- Vortex and centrifuge.
- Condition the SPE cartridge with methanol followed by water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
- Elute the analyte with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- Instrument Setup:
 - UPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Flow rate: 0.4 mL/min
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions. (This is an example and should be optimized).
 - Column temperature: 40 °C
 - Injection volume: 5 µL
 - MS/MS Conditions:
 - Ionization mode: Positive Electrospray Ionization (ESI+)
 - Optimize the cone voltage and collision energy for the specific analyte and its fragments (Multiple Reaction Monitoring - MRM mode).
 - Select at least two MRM transitions for each analyte (quantifier and qualifier).

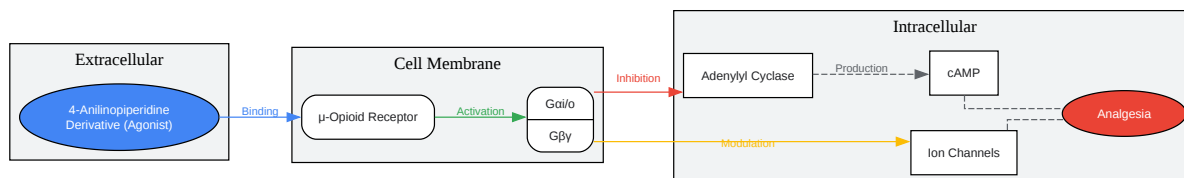
- Data Acquisition and Analysis:
 - Acquire data for the calibration standards and samples.
 - Generate a calibration curve and determine the concentration of the analyte in the blood sample as described for GC-MS.

Parameter	Typical Value (in blood)	Reference
Limit of Detection (LOD)	0.01 - 0.1 ng/mL	[10]
Limit of Quantification (LOQ)	0.05 - 0.5 ng/mL	[10]
Linearity (r^2)	> 0.99	[11]
Accuracy (% Bias)	< 15%	[9]
Precision (% RSD)	< 15%	[9]

Signaling Pathway and Experimental Workflow Visualization

Opioid Receptor Signaling Pathway

4-Anilinopiperidine derivatives, particularly those that are precursors to fentanyl-like compounds, primarily exert their pharmacological effects by acting as agonists at the μ -opioid receptor, a G-protein coupled receptor (GPCR).[5] The binding of these ligands to the μ -opioid receptor initiates a signaling cascade that ultimately leads to analgesia.

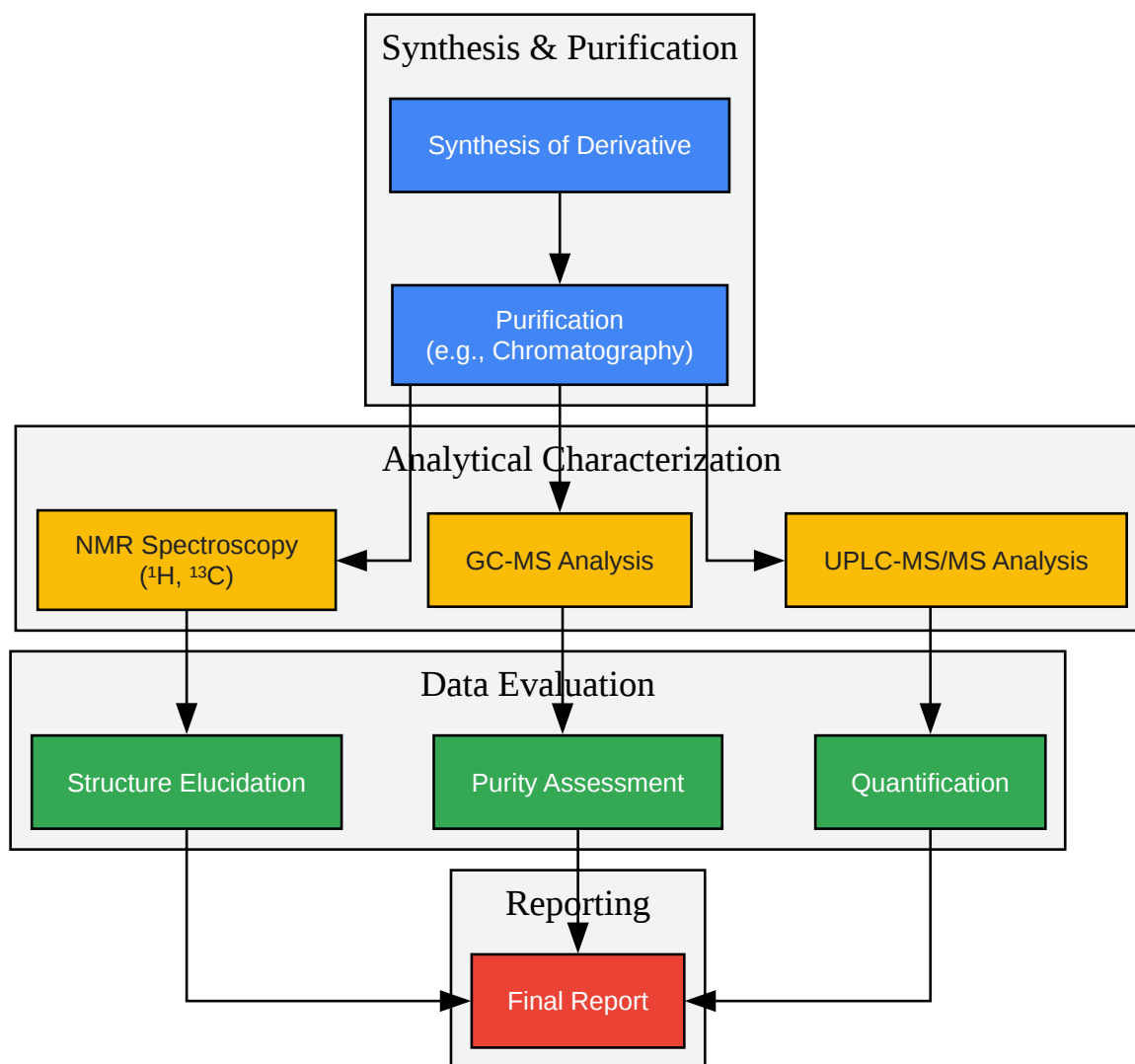


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Caption: Opioid receptor signaling cascade initiated by a 4-anilinopiperidine derivative.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized 4-anilinopiperidine derivative.

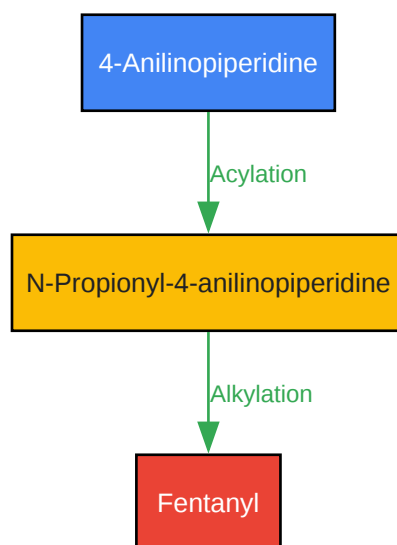


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Caption: General experimental workflow for the characterization of 4-anilinopiperidine derivatives.

Logical Relationship in Fentanyl Synthesis

4-Anilinopiperidine is a key precursor in several synthetic routes to fentanyl, highlighting its importance in forensic and regulatory contexts.



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Caption: Simplified synthetic relationship of 4-anilinopiperidine to fentanyl.

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